molecular formula C8H6FNO B6599580 4-(fluoromethoxy)benzonitrile CAS No. 867281-14-9

4-(fluoromethoxy)benzonitrile

Cat. No.: B6599580
CAS No.: 867281-14-9
M. Wt: 151.14 g/mol
InChI Key: OIWNRXNBLZQZPQ-UHFFFAOYSA-N
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Description

4-(Fluoromethoxy)benzonitrile ( 867281-14-9) is a valuable fluorinated aromatic intermediate designed for research and development applications. With the molecular formula C 8 H 6 FNO and a molecular weight of 151.14, this compound serves as a versatile building block in advanced organic synthesis . The structure of this compound incorporates two key functional groups: a benzonitrile and a fluoromethoxy substituent. The nitrile group is a highly reactive handle that can be transformed into other valuable functional groups, such as carboxylic acids, amides, or amines, providing a versatile entry point for molecular diversification . The fluoromethoxy group is of significant interest in medicinal and agrochemical chemistry. The introduction of fluorine can markedly influence a molecule's properties, potentially enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets . As part of a class of fluorinated benzonitriles, this compound is a critical precursor in the synthesis of potential pharmaceutical agents, including central nervous system (CNS) drugs, anti-inflammatory agents, and oncology therapeutics . Researchers utilize this compound as a core scaffold to develop novel chemical entities. Its applications extend to materials science, where it can be used to create monomers and polymers with specific properties. As a specialist chemical, this compound must be handled by qualified personnel in a well-equipped laboratory setting. Safety and Handling: This chemical is intended for research use only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

4-(fluoromethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-11-8-3-1-7(5-10)2-4-8/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWNRXNBLZQZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanation of 4-Fluoromethoxybromobenzene

Palladium-catalyzed cyanation offers a high-yield route to benzonitriles. In CN109320433B, 4-trifluoromethylbenzonitrile was synthesized from 4-trifluoromethylchlorobenzene using potassium ferrocyanide (K4[Fe(CN)6]) and palladium acetate (Pd(OAc)2) with a xanthene-based ligand. Adapting this protocol, 4-fluoromethoxybromobenzene could react with CuCN or K4[Fe(CN)6] under catalytic conditions.

Optimized Protocol :

  • Catalyst : Pd(OAc)2 (0.2–1 mol%) with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) ligand.

  • Solvent : N-methylpyrrolidone (NMP) at 160–190°C under inert atmosphere.

  • Yield : >90% for analogous substrates.

Role of Ligands and Solvents

The Xantphos ligand stabilizes palladium intermediates, preventing agglomeration and enhancing catalytic turnover. Polar aprotic solvents like NMP facilitate electron transfer, critical for the cyanation step. Notably, anhydrous K4[Fe(CN)6] outperforms hydrated variants, as residual water deactivates the catalyst.

Electrochemical Fluorination Strategies

Limitations and Scalability

Electrochemical fluorination requires precise control over potential and pH to avoid over-fluorination. Scalability remains a challenge, though flow reactors have demonstrated promise for decarboxylative fluorination at gram-scale.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalyst/ReagentYield (%)Purity (%)
Nucleophilic Fluorination4-Bromo-methoxybenzonitrileKF/DMF68–7594–98
Palladium-Catalyzed Cyanation4-FluoromethoxybromobenzenePd(OAc)2/Xantphos>9098.2
Electrochemical Fluorination4-MethoxybenzonitrileH2SiF650–6085–90

Key Observations :

  • Palladium-catalyzed cyanation offers the highest yield and purity but requires expensive ligands.

  • Electrochemical methods, while eco-friendly, need optimization for industrial scalability.

Mechanistic Insights and Side Reactions

Palladium-Catalyzed Cyanation Mechanism

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), forming a Pd(II) intermediate. Ligand exchange with cyanide followed by reductive elimination yields the nitrile product. Competing side reactions include:

  • Hydrodehalogenation : Formation of 4-fluoromethoxybenzene in the presence of residual moisture.

  • Ligand Decomposition : At temperatures >190°C, Xantphos degrades, reducing catalytic activity.

Byproduct Formation in Fluorination

Nucleophilic fluorination may produce diaryl ethers if the methoxy group undergoes unintended displacement. Using excess KF (20–100 mol%) minimizes this side reaction.

Industrial Considerations and Cost Analysis

Catalyst Recycling

Pd(OAc)2 recovery via filtration or extraction is critical for cost-efficiency. In CN109320433B, catalyst loading was reduced to 0.2 mol% without significant yield loss, suggesting viable industrial adaptation.

Solvent Selection

DMF and NMP, though effective, pose environmental and health risks. Substituting with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) could enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(fluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluoromethoxy group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly employed.

Major Products Formed

    Nucleophilic substitution: Substituted benzonitriles with various functional groups.

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

Scientific Research Applications

Chemistry

FMOC-CN serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Reaction Type Products Formed
Nucleophilic SubstitutionSubstituted benzonitriles
OxidationBenzoic acid derivatives
ReductionBenzylamine derivatives

Biology

Research indicates that FMOC-CN exhibits biological activity, particularly as a potential biochemical probe for studying enzyme interactions. It has shown promise in modulating biological pathways associated with diseases, making it a candidate for further exploration in drug development.

  • Antifungal and Antibacterial Properties : Studies suggest that FMOC-CN may possess antifungal and antibacterial properties, indicating potential applications in pharmaceuticals targeting infectious diseases.
  • Neuroprotective Effects : Preliminary investigations have highlighted its potential role in treating central nervous system disorders, including depression and anxiety .

Materials Science

In materials science, FMOC-CN is being explored for its applications in the synthesis of polymers and nanomaterials. Its unique properties make it suitable for developing specialty chemicals with specific functionalities.

Case Study 1: Pharmaceutical Development

A study investigated the use of FMOC-CN as an intermediate in synthesizing novel compounds aimed at treating neurodegenerative diseases. The research focused on modifying the compound to enhance its affinity for specific biological targets related to Alzheimer’s disease. Results demonstrated promising neuroprotective effects in vitro, suggesting further exploration could lead to viable therapeutic options .

Case Study 2: Environmental Applications

Another area of research involved assessing FMOC-CN's potential as an environmentally friendly agrochemical. Initial findings indicated that derivatives of FMOC-CN could serve as effective pesticides or herbicides due to their unique reactivity profiles and low toxicity levels.

Safety and Toxicity

While FMOC-CN has shown low acute toxicity in laboratory studies, it is essential to observe safety precautions during handling due to potential skin and eye irritation. Long-term exposure studies have not revealed significant adverse effects; however, ongoing assessments are necessary to ensure safe use in industrial applications.

Mechanism of Action

The mechanism of action of 4-(fluoromethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The fluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, thereby modulating its biological activity. The nitrile group can also participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physical properties of benzonitrile derivatives are highly dependent on substituent nature and position. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Benzonitrile Derivatives
Compound Name / ID Substituents Key Structural Features
4-(Fluoromethoxy)benzonitrile -OCH₂F (para) Fluorinated alkoxy group enhances lipophilicity and metabolic stability.
1h () 4-methoxyphenyl, 1H-1,2,4-triazole Methoxy group (-OCH₃) improves electron density; triazole enhances hydrogen bonding.
5FB () Methoxy, trifluoromethyl, thiazolidinone Trifluoromethyl (-CF₃) increases electronegativity; thiazolidinone enables receptor binding.
SPICN-Cz () Carbazole, styryl Extended π-system improves charge transport in OLEDs.
4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile () Oxazole, ethynyl Ethynyl linker extends conjugation, boosting nonlinear optical response.

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -CN) enhance stability and optoelectronic properties .
  • Fluorinated substituents (e.g., -OCH₂F, -CF₃) improve bioavailability and binding specificity .
Table 2: Cytotoxic and Receptor-Binding Activities
Compound Biological Activity Mechanism / Target Reference
1h (4-methoxyphenyl derivative) IC₅₀ = 8.2 µM (T47D cells) Inhibits aromatase via triazole interaction.
5FB () Binds to ERRα (Estrogen-Related Receptor α) Forms H-bonds with ARG 372; hydrophobic interactions.
TMC278/rilpivirine () NNRTI with oral bioavailability Amphiphilic properties enhance aggregation.
4-(2-phenylthiazol-4-yl)benzonitrile () Sortase A inhibition Thiazole moiety disrupts bacterial enzyme activity.

Key Findings :

  • Methoxy and triazole substituents (as in 1h) enhance cytotoxicity against hormone-dependent cancer cells .
  • Bulky substituents (e.g., thiazolidinone in 5FB) improve receptor selectivity .

Physical and Optical Properties

Table 3: Optoelectronic and Nonlinear Optical Properties
Compound Property / Value Application Reference
4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile βHRS = 45 × 10⁻³⁰ cm⁴/statvolt⁻¹ Frequency conversion
SPICN-TPA () Electroluminescence efficiency: 18.2 cd/A Blue OLED emitters
DMAT () Solvatochromic shift: Δλ = 60 nm Solvent polarity probes

Key Insights :

  • Extended π-systems (e.g., ethynyl linkers) significantly boost nonlinear optical responses .
  • Carbazole and triphenylamine substituents (SPICN-Cz/TPA) enhance OLED efficiency via improved hole transport .

Biological Activity

4-(Fluoromethoxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activity. The presence of the fluoromethoxy group enhances its interaction with various biological targets, making it a candidate for drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C8H8FNO, with a molecular weight of 155.15 g/mol. The compound features a nitrile group (-C≡N) and a fluoromethoxy group (-O-CH2-F), which contribute to its unique reactivity and biological interactions.

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes and receptors. The fluoromethoxy group enhances the compound's binding affinity to target proteins, while the nitrile group can participate in hydrogen bonding and other molecular interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it essential to understand its effects in therapeutic contexts.
  • Receptor Interaction : The structural features allow for potential interactions with various receptors involved in disease pathways, including cancer and inflammation .

Biological Activity

Research has demonstrated that this compound exhibits promising biological activities, including:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Inhibition of Cytochrome P450 Enzymes :
    • A study indicated that compounds with similar structures inhibited CYP1A2, suggesting potential implications for drug-drug interactions in clinical settings.
  • Anticancer Studies :
    • Research on fluorinated derivatives has highlighted their ability to suppress tumor growth significantly better than standard treatments like Taxol, showcasing their potential as lead compounds in cancer therapy .
  • Fluorescent Probes :
    • The compound's ability to act as a fluorescent probe has been explored for biological imaging applications, enhancing visualization techniques in cellular studies.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
Enzyme InhibitionCYP1A2 inhibition leading to altered drug metabolism
Anticancer ActivitySignificant tumor growth suppression
Antimicrobial ActivityPotential efficacy against microbial pathogens

Table 2: Comparison with Similar Compounds

CompoundIC50 (μM)Mechanism of Action
This compoundTBDCytochrome P450 inhibition
4-Fluorobenzylpiperazine0.18Tyrosinase inhibition
5-Fluoro-2-methoxybenzonitrileTBDAntimicrobial and anticancer activity

Q & A

Basic: What are the optimal synthetic routes for 4-(fluoromethoxy)benzonitrile, and how can reaction yields be improved?

Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-hydroxybenzonitrile with fluoromethylating agents like fluoromethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Yield optimization requires controlling moisture (anhydrous solvents), stoichiometric excess of fluoromethylating reagents (1.2–1.5 equivalents), and microwave-assisted synthesis to reduce side products . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR : 19F^{19}\text{F} NMR confirms the fluoromethoxy group (δ ≈ -140 to -150 ppm), while 1H^{1}\text{H} NMR identifies aromatic protons (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : CN stretch (~2220 cm⁻¹) and C-O-C (fluoromethoxy) (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 166.05 g/mol) .
    Cross-validation with X-ray crystallography resolves ambiguous stereoelectronic effects .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Answer:
DFT calculations (B3LYP/6-311++G(d,p)) model the compound’s geometry, vibrational modes, and frontier molecular orbitals. For instance:

  • Electrostatic Potential Maps : Highlight electron-deficient regions (nitrile group) for nucleophilic attack .
  • Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugation between the fluoromethoxy group and the aromatic ring, explaining its electron-withdrawing effect .
  • Vibrational Assignments : Match computed IR/Raman spectra with experimental data to resolve ambiguities in functional group identification .

Advanced: How do structural modifications (e.g., substituent position) affect the bioactivity of this compound analogs?

Answer:
Structure-activity relationship (SAR) studies compare:

  • Fluorine Position : 4-(fluoromethoxy) vs. 2-fluoro-4-methoxy analogs. Fluorine’s electronegativity enhances metabolic stability but may reduce solubility .
  • Functional Groups : Replacing nitrile with amines (e.g., 4-(fluoromethoxy)benzylamine) alters target binding affinity. Nitriles often act as hydrogen-bond acceptors in enzyme pockets .
  • Lipophilicity : LogP calculations (e.g., using ChemDraw) correlate substituent effects with cell permeability .

Advanced: What strategies mitigate genotoxic impurities in this compound synthesis?

Answer:

  • UPLC-MS/MS : Detects trace impurities (e.g., brominated byproducts) at ≤1 ppm. Use a C18 column and 0.1% formic acid in acetonitrile/water mobile phase .
  • Reaction Optimization : Avoid halogenated solvents to prevent cross-coupling byproducts.
  • Purification : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges removes polar impurities .

Advanced: How does this compound interact with cytochrome P450 enzymes?

Answer:

  • In Vitro Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. LC-MS quantifies metabolite formation (e.g., hydroxylated derivatives) .
  • Docking Simulations : AutoDock Vina predicts binding modes in CYP3A4/2D6 active sites. Fluoromethoxy’s electronegativity may hinder π-π stacking with heme iron .
  • Kinetic Analysis : Calculate KmK_m and VmaxV_{max} to assess inhibition potency .

Advanced: How can contradictory spectroscopic data (e.g., IR vs. NMR) be resolved for this compound?

Answer:

  • Cross-Validation : Reconcile IR nitrile peaks (2220 cm⁻¹) with 13C^{13}\text{C} NMR (δ ~115 ppm for CN). Discrepancies may arise from solvent polarity or crystal packing .
  • Variable-Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in the fluoromethoxy group) .
  • Synchrotron XRD : Provides definitive bond-length/angle data to confirm substituent orientation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.